molecular formula C19H15F3N4O3 B1253701 (R)-tosufloxacin

(R)-tosufloxacin

Katalognummer B1253701
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: WUWFMDMBOJLQIV-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a (R)-tosufloxacin(1+). It is an enantiomer of a (S)-tosufloxacin.

Wissenschaftliche Forschungsanwendungen

1. Treatment Challenges in Specific Infections

(R)-tosufloxacin, a fluoroquinolone, has been used for treating pneumonia but presents challenges when lung tuberculosis is a possibility. A study highlighted a case where initial improvement with tosufloxacin led to misdiagnosis, delaying appropriate tuberculosis treatment (Fujishima et al., 2019).

2. Antibacterial Activity and Approval for Various Infections

Tosufloxacin tosilate, approved for respiratory, urinary tract, hepatobiliary, and gastrointestinal infections, has expanded its indications over the years. Its safety and pharmacokinetics were extensively studied, leading to its widespread use by physicians (Niki, 2002).

3. Emergence of Resistant Strains

The approval of (R)-tosufloxacin granules for children in Japan to treat drug-resistant bacterial infections has been followed by the emergence of quinolone-resistant Streptococcus pneumoniae strains. This underscores the need for careful monitoring and appropriate use of fluoroquinolones (Takeuchi et al., 2017).

4. Effectiveness in Preventing Secondary Infections

In patients with hematological malignancies, tosufloxacin tosilate was evaluated for its effectiveness in preventing secondary infections, demonstrating its potential in specific patient populations (Sawada et al., 2012).

5. Superior Antimicrobial Activity

A study highlighted tosufloxacin's superior antimicrobial activity against various pathogens, such as Salmonella, E. coli, and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).

6. Pharmacokinetic Analysis

Pharmacokinetic analysis of tosufloxacin, including determination in human plasma, has been conducted to understand its behavior in the human body, which is crucial for optimizing its therapeutic use (Shiqian, 2010).

7. Interactions with Proteins

Studies have investigated the interaction between tosufloxacin and proteins like bovine serum albumin. These interactions are significant for understanding the drug's pharmacodynamics and potential side effects (Deng & Liu, 2012).

8. Drug Formulation and Solubility Improvement

Research on improving the solubility and dissolution properties of tosufloxacin, such as through the preparation of inclusion complexes, is critical for enhancing its efficacy and bioavailability (Sun et al., 2019).

9. Application in Medical Devices

Tosufloxacin's application extends to medical devices, such as its use in modified urinary catheters to enhance antimicrobial activity and reduce the risk of infection (Kowalczuk et al., 2015).

Eigenschaften

Molekularformel

C19H15F3N4O3

Molekulargewicht

404.3 g/mol

IUPAC-Name

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

InChI-Schlüssel

WUWFMDMBOJLQIV-SNVBAGLBSA-N

Isomerische SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Kanonische SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(R)-tosufloxacin
Reactant of Route 3
Reactant of Route 3
(R)-tosufloxacin
Reactant of Route 4
(R)-tosufloxacin
Reactant of Route 5
Reactant of Route 5
(R)-tosufloxacin
Reactant of Route 6
(R)-tosufloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.